6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-12-11-23-17(25)13(10-20-18(23)26-12)16(24)22-8-6-21(7-9-22)15-5-3-2-4-14(15)19/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARZGHQXFRIGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing from various research studies and patents.
Chemical Structure and Synthesis
The compound features a thiazolo-pyrimidine core with a piperazine moiety, which is known for its biological significance. The synthesis typically involves multi-step reactions starting from readily available precursors. The structure can be represented as follows:
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Chemical Formula | C₁₇H₁₈ClN₅O |
| Molecular Weight | 345.81 g/mol |
| Functional Groups | Thiazole, Pyrimidine, Piperazine |
| Chlorine Substituent | Present on the phenyl ring |
Antidepressant and Antipsychotic Properties
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and antipsychotic activities. For instance, studies have shown that these compounds can act as antagonists at dopamine receptors, which are crucial in the treatment of psychiatric disorders. The compound has been evaluated for its ability to inhibit stereotypic behavior induced by apomorphine in animal models, demonstrating its potential as an antipsychotic agent .
Antimicrobial Activity
The thiazolo-pyrimidine framework has been associated with antimicrobial properties. In particular, compounds similar to This compound have shown activity against various bacterial strains. In vitro studies suggest that modifications to the piperazine moiety can enhance antibacterial efficacy .
Antitubercular Activity
Recent investigations into related compounds have highlighted their potential as anti-tubercular agents. For example, certain derivatives exhibited IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM, indicating promising activity that warrants further exploration in the context of tuberculosis treatment .
Anticancer Activity
The thiazolo-pyrimidine derivatives have also been studied for anticancer properties. Compounds derived from similar scaffolds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization interference and apoptosis induction .
Table 2: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Dopamine Receptor Studies : A study evaluated the effects of piperazine derivatives on dopamine receptor activity in mice, demonstrating significant inhibition of stereotypy induced by apomorphine, suggesting potential therapeutic applications in schizophrenia treatment .
- Antimicrobial Evaluation : Another research effort focused on synthesizing thiazolo-pyrimidine derivatives and assessing their antimicrobial properties against clinical isolates, revealing that structural modifications can enhance activity against resistant strains .
- Antitubercular Efficacy : A series of experiments highlighted the effectiveness of synthesized compounds against Mycobacterium tuberculosis, with promising results leading to further development for clinical applications in tuberculosis therapy .
Chemical Reactions Analysis
Core Reactivity of the Thiazolo[3,2-a]pyrimidinone Scaffold
The thiazolo[3,2-a]pyrimidinone ring system exhibits electrophilic and nucleophilic reactivity at distinct positions:
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C2 Methyl Group : The methyl substituent at C2 may undergo oxidation or halogenation. For example, oxidation with KMnO/HSO could yield a carboxylic acid derivative .
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C5 Carbonyl Group : The lactam carbonyl (C5) is susceptible to nucleophilic attack. Hydrazine derivatives may form hydrazones, while Grignard reagents could open the lactam ring .
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Thiazole Sulfur : Oxidation with HO/KWO could yield a sulfone derivative, altering electronic properties .
Piperazine-Carboxamide Functionalization
The 4-(2-chlorophenyl)piperazine moiety offers multiple reaction pathways:
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N-Alkylation/Acylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form tertiary amines or amides .
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Electrophilic Aromatic Substitution : The 2-chlorophenyl group may undergo nitration or sulfonation at meta positions due to the electron-withdrawing Cl substituent .
Cycloaddition and Ring-Opening Reactions
The electron-deficient thiazolo[3,2-a]pyrimidinone core participates in cycloadditions:
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Diels-Alder Reactions : The lactam carbonyl and thiazole π-system can act as dienophiles with conjugated dienes (e.g., 1,3-butadiene) .
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1,3-Dipolar Cycloadditions : Reactivity with nitrilimines or diazo compounds could yield fused pyrazole or triazine derivatives .
Hydrolysis and Ring Expansion
Under acidic or basic conditions:
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Lactam Hydrolysis : The C5 carbonyl may hydrolyze to a carboxylic acid, opening the pyrimidinone ring.
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Thiazole Ring Expansion : Reaction with hydroxylamine or hydrazine could yield isoxazolo- or pyrazolo-fused systems .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are derived from modifications to the piperazine substituent or thiazolo-pyrimidinone core. Representative examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Trifluoromethyl groups (11o) enhance lipophilicity and metabolic stability but may reduce solubility .
Biological Activity :
- All analogues in Table 1 exhibit 5-HT2A antagonism , critical for treating psychiatric disorders. The target compound’s activity is inferred from structural similarity to 11a–p, which showed dose-dependent inhibition of 5-HTP-induced head twitches in mice .
- R59022 , a DGKα inhibitor, shares the thiazolo[3,2-a]pyrimidin-5-one core but differs in substituents, highlighting the scaffold’s versatility in targeting diverse pathways .
Synthetic Yields :
- Yields for analogues range from 35–46% , influenced by steric and electronic factors during piperazine coupling .
Pharmacological and Pharmacokinetic Insights
Receptor Selectivity :
- The piperazine tail determines receptor specificity. For example, 11m (2-methoxyphenyl) showed higher 5-HT2A affinity than 11n (4-chlorophenyl), suggesting substituent position impacts binding .
- The target compound’s 2-chlorophenyl group may mimic the activity of 1-piperazinyl-6-chloropyrazine , a 5-HT1&2 agonist that stimulates oxytocin secretion in rats .
Metabolic Stability :
Crystallographic and Conformational Analysis
- Thiazolo[3,2-a]pyrimidin-5-one derivatives (e.g., 1 and 2 in ) adopt planar conformations stabilized by intramolecular hydrogen bonding. Substituents like 2-hydroxybenzyl introduce puckering in the fused ring system, affecting molecular interactions .
- The 4-(2-chlorophenyl)piperazine group in the target compound likely induces steric strain, altering crystal packing compared to less bulky substituents.
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step protocols, such as:
- Step 1: Condensation of a thiazolo[3,2-a]pyrimidinone core with a 2-chlorophenylpiperazine moiety via a carbonyl linker. Ethylidene hydrazine intermediates (e.g., analogs in ) are formed under reflux with acetic acid, followed by Vilsmeier-Haack-Arnold formylation for ring closure .
- Step 2: Coupling with barbituric acid derivatives in ethanol/water mixtures, as seen in similar thiazolo-pyrimidine syntheses .
- Characterization: NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry are critical. For example, ¹H NMR peaks at δ 4.35 (NH₂) and δ 7.14–7.30 (aromatic protons) confirm intermediate structures .
Q. How is crystallographic data obtained and refined for structural validation?
- Data Collection: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. SHELXTL (Bruker AXS) is often used for small-molecule structures .
- Refinement: Hydrogen-bonding patterns (e.g., C=O···H-N interactions) are analyzed using graph-set notation ( ). Twinning or high-resolution data may require SHELXL’s TWIN/BASF commands .
Q. What in vitro assays are suitable for initial pharmacological screening?
- 5-HT2A Receptor Antagonism: Inhibition of 5-HTP-induced head twitches in mice ( ).
- PAINS Filtering: Ensure the compound lacks pan-assay interference (PAINS) motifs; analogs in show no PAINS flags, supporting reliable activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for target selectivity?
- Modifications: Vary substituents on the piperazine (e.g., 2-chlorophenyl vs. 4-fluorophenyl in ) to assess binding affinity. For example, compound 102 (LogP 2.8) shows higher lipophilicity than 107 (LogP 1.3), impacting membrane permeability .
- Pharmacophore Modeling: Align with 5-HT2A antagonist templates ( ). Key features include:
- Aromatic π-stacking (thiazolo-pyrimidine core).
- Hydrogen-bond acceptor (carbonyl group).
Q. How do contradictory bioactivity results arise, and how can they be resolved?
- Case Study: A compound may show high in vitro activity but poor in vivo efficacy due to metabolic instability (e.g., SK3530 in undergoes hepatic N-dealkylation).
- Resolution:
- Metabolic Profiling: Use rat/human liver microsomes to identify vulnerable sites (e.g., piperazine oxidation) .
- Derivatization: Introduce electron-withdrawing groups (e.g., CF₃ in compound 109, ) to block metabolism .
Q. What strategies improve solubility without compromising activity?
- Salt Formation: Convert the free base to hydrochloride salts (e.g., analogs).
- Prodrug Design: Link polar groups (e.g., phosphate esters) to the thiazolo-pyrimidine core, cleaved in vivo .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
